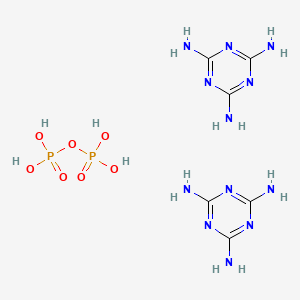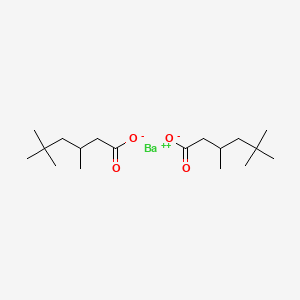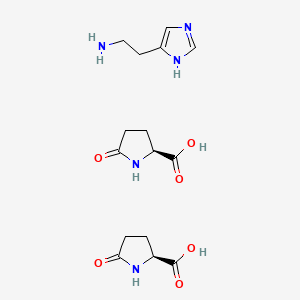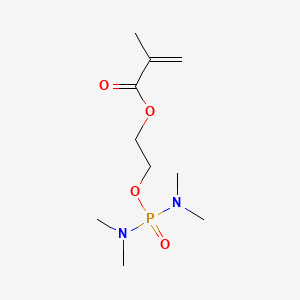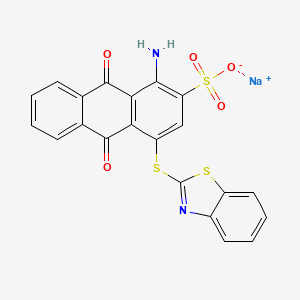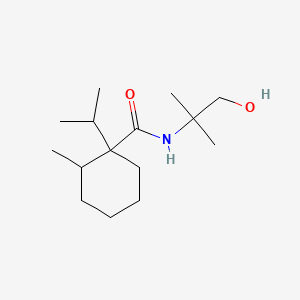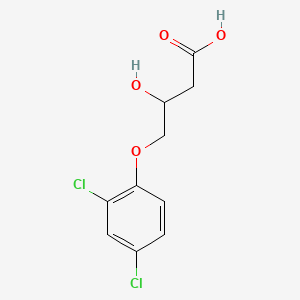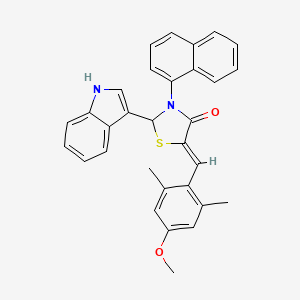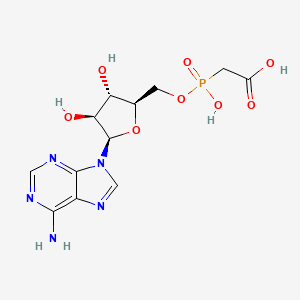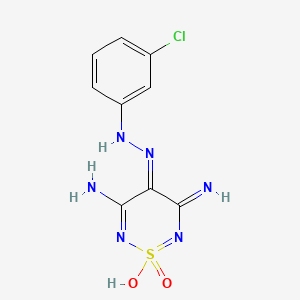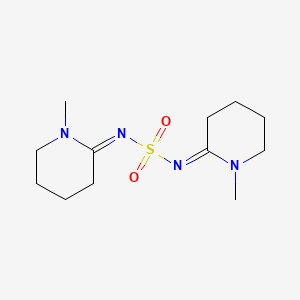
Bis(1-methyl-2-piperidinylidene)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-methyl-2-piperidinylidene)sulfamide is a chemical compound with the molecular formula C₁₂H₂₂N₄O₂S. It is known for its unique structure, which includes two piperidine rings connected by a sulfamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-methyl-2-piperidinylidene)sulfamide typically involves the reaction of 1-methylpiperidine with sulfamide under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the piperidine, followed by the addition of sulfamide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bis(1-methyl-2-piperidinylidene)sulfamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the piperidine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Bis(1-methyl-2-piperidinylidene)sulfamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of bis(1-methyl-2-piperidinylidene)sulfamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(1-methylimidazole-2)disulfide
- Bis(1-methylimidazole-2)diselenide
- N,N’-Disubstituted sulfamides
Uniqueness
Bis(1-methyl-2-piperidinylidene)sulfamide stands out due to its dual piperidine rings and sulfamide linkage, which confer unique chemical and biological properties.
Properties
CAS No. |
126826-76-4 |
|---|---|
Molecular Formula |
C12H22N4O2S |
Molecular Weight |
286.40 g/mol |
IUPAC Name |
(E)-1-methyl-N-[(E)-(1-methylpiperidin-2-ylidene)amino]sulfonylpiperidin-2-imine |
InChI |
InChI=1S/C12H22N4O2S/c1-15-9-5-3-7-11(15)13-19(17,18)14-12-8-4-6-10-16(12)2/h3-10H2,1-2H3/b13-11+,14-12+ |
InChI Key |
ITHPXXBUWGBHHR-PHEQNACWSA-N |
Isomeric SMILES |
CN1/C(=N/S(=O)(=O)/N=C\2/N(CCCC2)C)/CCCC1 |
Canonical SMILES |
CN1CCCCC1=NS(=O)(=O)N=C2CCCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


